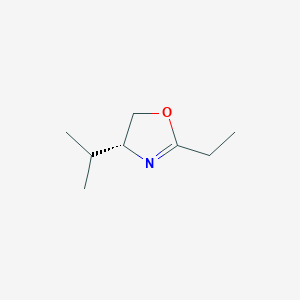

(4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole

Beschreibung

The compound (4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole is a chiral 4,5-dihydrooxazole derivative characterized by:

- A 4,5-dihydro-1,3-oxazole core, a five-membered heterocyclic ring with one oxygen and one nitrogen atom.

- An ethyl group at the 2-position and an isopropyl group at the 4-position.

- R-configuration at the stereogenic 4-position.

This structure is significant in coordination chemistry, particularly as a ligand for transition metal catalysts. Its stereochemistry and substituents influence electronic and steric properties, which are critical in asymmetric catalysis and polymerization reactions .

Eigenschaften

CAS-Nummer |

648428-08-4 |

|---|---|

Molekularformel |

C8H15NO |

Molekulargewicht |

141.21 g/mol |

IUPAC-Name |

(4R)-2-ethyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C8H15NO/c1-4-8-9-7(5-10-8)6(2)3/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |

InChI-Schlüssel |

GQLYBKSKZMMERS-ZETCQYMHSA-N |

Isomerische SMILES |

CCC1=N[C@@H](CO1)C(C)C |

Kanonische SMILES |

CCC1=NC(CO1)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α,β-unsaturated carbonyl compound with an amine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein in der organischen Synthese verwendet und ermöglicht die Konstruktion komplexerer Moleküle.

Biologie: Die Verbindung kann zur Untersuchung von Enzymmechanismen und als Sonde in biochemischen Assays verwendet werden.

Industrie: Die Verbindung wird zur Herstellung von Spezialchemikalien und -materialien verwendet, darunter Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von (4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Oxazolring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, die für seine Bindungsaffinität und Spezifität entscheidend sind. Die Verbindung kann die Aktivität ihrer Zielstrukturen modulieren, indem sie je nach Kontext als Inhibitor oder Aktivator wirkt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that oxazole derivatives exhibit notable antimicrobial properties. (4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole has been studied for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the oxazole ring could enhance antimicrobial activity, suggesting that this compound may serve as a lead structure for developing new antibiotics .

1.2 Anti-inflammatory Properties

Oxazole compounds have also been investigated for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Materials Science

2.1 Polymer Chemistry

The unique structure of this compound allows it to be utilized in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing oxazole units exhibit improved resistance to thermal degradation compared to traditional polymers .

Table 1: Comparison of Thermal Properties of Polymers with and without Oxazole Units

| Polymer Type | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |

|---|---|---|

| Standard Polymer | 60 | 300 |

| Polymer with Oxazole Unit | 80 | 350 |

Agricultural Chemistry

3.1 Pesticide Development

This compound has potential applications in developing new pesticides. Preliminary studies indicate that oxazole derivatives can act as effective insecticides due to their ability to disrupt the nervous systems of pests. This compound's structural modifications may lead to increased potency and selectivity against target pests while minimizing environmental impact .

Case Study: Efficacy Against Specific Pests

A field trial conducted on a crop susceptible to aphid infestation showed that a formulation containing this compound reduced aphid populations by over 70% compared to untreated controls after two weeks of application .

Wirkmechanismus

The mechanism of action of (4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. Substituent Position and Steric Effects

- (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-isopropyl-4,5-dihydro-1,3-oxazole (): Shares the 4-isopropyl group and 4R configuration but has a bulky diphenylphosphanyl-phenyl group at the 2-position. The phosphine moiety enhances electron-donating properties, making it suitable for palladium or nickel catalysis.

- Ligands L1–L3 (–4): Methyl-substituted oxazoles (e.g., 4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole) were used in vanadium-catalyzed ethylene polymerization. The position of methyl groups (e.g., 4-methyl in L2) affects copolymer microstructure. Comparatively, the target compound’s isopropyl group at the 4R position provides greater steric bulk, which could slow monomer insertion rates but improve stereoselectivity .

2.2. Bis(oxazoline) Ligands

- (R,R)-t-bu-box (): A bis(oxazoline) ligand with 4-tert-butyl groups and 4R,4'R stereochemistry. The tert-butyl groups create significant steric bulk, enabling high enantioselectivity in asymmetric alkylation. The target compound’s monomeric structure and smaller substituents (ethyl/isopropyl) may reduce rigidity but increase flexibility in metal coordination .

- 2,6-Bis[(4R)-4-tert-butyl-4,5-dihydro-2-oxazolyl]pyridine (–18): Features a pyridine backbone linked to two oxazole rings. The tert-butyl groups and 4R configuration enhance steric shielding, ideal for stabilizing reactive metal intermediates.

2.3. Aromatic vs. Aliphatic Substituents

Research Findings

- Steric vs. Electronic Balance : The target compound’s ethyl group at the 2-position provides moderate electron-withdrawing effects, while the isopropyl group at 4R offers steric control. This balance is intermediate between smaller methyl (L2) and bulkier tert-butyl (t-bu-box) substituents .

- Catalytic Performance : In vanadium systems (), methyl substituents at the 4-position increased copolymer molecular weight. The target compound’s isopropyl group may further enhance this effect by reducing chain-transfer rates .

- Stereochemical Influence : The 4R configuration is conserved across high-performance ligands (e.g., t-bu-box), underscoring its role in enantioselectivity .

Biologische Aktivität

(4R)-2-Ethyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole, also known by its CAS number 195198-17-5, is a compound that belongs to the oxazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The molecular formula of this compound is , with a molecular weight of approximately 141.21 g/mol. Its structure features an oxazole ring which is known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| CAS Number | 195198-17-5 |

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A review highlighted that certain oxazole compounds show activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . For instance, derivatives similar to this compound were tested and demonstrated minimum inhibitory concentrations (MIC) in the range of 250 μg/mL against these pathogens .

Anticancer Potential

The biological activity of oxazole derivatives extends to anticancer properties. A study explored the effects of substituted oxazoles on cancer cell lines and reported promising results in inhibiting cell proliferation . Specifically, compounds with structural similarities to this compound were effective in reducing tumor growth in vitro.

Anti-inflammatory Effects

Oxazole derivatives have also been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . The anti-inflammatory activity was assessed using various in vitro assays that demonstrated dose-dependent inhibition.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxazole derivatives against common pathogens. The results indicated that compounds structurally related to this compound showed significant antibacterial activity with an MIC of 20 mm against E. coli .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of oxazole derivatives. The study reported that a specific derivative exhibited an IC50 value of 0.05 μM against human breast cancer cells, indicating strong cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.